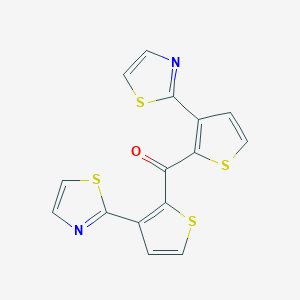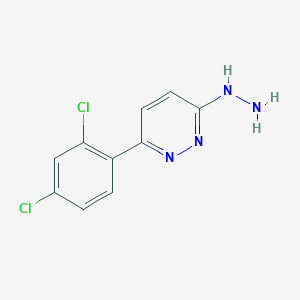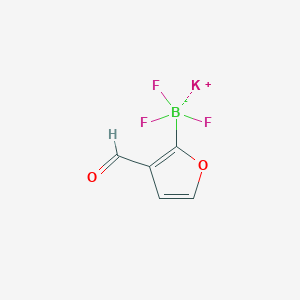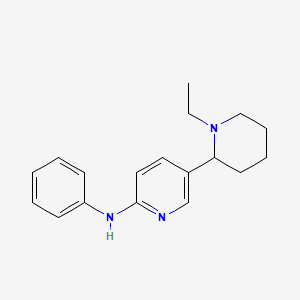
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is a heterocyclic compound that incorporates both thiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method includes the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . This reaction is a modified version of the Hantzsch thiazole synthesis, which is a well-known method for producing thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new pharmaceuticals.
Medicine: Due to its anticancer properties, it is being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. For example, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as thiophene-2-carboxylic acid, also show comparable properties.
Uniqueness
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is unique due to the combination of both thiazole and thiophene rings in its structure. This dual presence enhances its biological activity and broadens its range of applications compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C15H8N2OS4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H |
InChI Key |
QRLINOOAXDGZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)




![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)
